molecular formula C9H20O B157023 Heptane, 1-ethoxy- CAS No. 1969-43-3

Heptane, 1-ethoxy-

Cat. No.: B157023
CAS No.: 1969-43-3
M. Wt: 144.25 g/mol
InChI Key: UTBWZYCUAYXAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Position of Heptane (B126788), 1-ethoxy- within Ether Chemical Space

Heptane, 1-ethoxy-, also known as ethyl heptyl ether, is a straightforward example of an aliphatic ether. Its structure consists of a seven-carbon linear alkyl chain (heptyl group) bonded to an ethoxy group (-OCH2CH3). As a member of the aliphatic ether family, it exhibits the characteristic properties of this class, including its primary use as a solvent in organic synthesis and material science.

The most common and versatile method for the laboratory synthesis of Heptane, 1-ethoxy- is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) reaction between an alkoxide and a primary alkyl halide. For the synthesis of Heptane, 1-ethoxy-, the most efficient pathway involves the reaction of sodium ethoxide with 1-bromoheptane (B155011). This approach is favored because it utilizes a primary alkyl halide, which minimizes the competing elimination reaction that can occur with secondary or tertiary alkyl halides.

Below is a table summarizing the key physical and chemical properties of Heptane, 1-ethoxy-.

PropertyValue
Molecular Formula C9H20O
Molecular Weight 144.25 g/mol lookchem.comchemicalbook.com
CAS Number 1969-43-3 lookchem.com
Melting Point -68.3°C lookchem.comchemicalbook.com
Boiling Point 165.5°C at 760 mmHg lookchem.com
Density 0.786 g/cm³ lookchem.com
Flash Point 44.6°C lookchem.com

Research Significance and Future Directions

The research significance of a simple aliphatic ether like Heptane, 1-ethoxy- primarily lies in its role as a non-polar solvent and as a model compound for studying ether properties and reactions. Its chemical stability makes it suitable for use in various reaction media where a non-reactive solvent is required.

Looking forward, the field of ether synthesis is evolving, with a significant focus on the development of more sustainable and efficient "green" chemistry methods. labinsights.nl Innovations include the use of heterogeneous catalysis, as well as microwave-assisted and sonochemical reactions, which are more energy-efficient and reduce the reliance on hazardous solvents. labinsights.nl While the Williamson ether synthesis remains a staple, research into alternative methods, such as the copper-catalyzed cross-coupling of alcohols with organoboron compounds, is expanding the toolkit for creating C-O bonds under milder conditions. acs.org

Another area of future development is the synthesis of novel and more complex ether structures for specialized applications, such as in pharmaceuticals and materials science. researchgate.net For instance, the formation of aliphatic ether cross-links is a subject of study in the biosynthesis of natural products. nih.gov While Heptane, 1-ethoxy- itself is a simple molecule, the fundamental understanding of its synthesis and reactivity informs the development of more complex ether-containing molecules with specific functionalities. The ongoing drive for greener synthetic routes and novel molecular architectures will continue to shape the future of research involving even the most fundamental members of the ether family. labinsights.nlnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxyheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-5-6-7-8-9-10-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBWZYCUAYXAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334113
Record name Heptane, 1-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1969-43-3
Record name Heptane, 1-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of Heptane, 1 Ethoxy

Established Synthetic Routes to Heptane (B126788), 1-ethoxy-

The synthesis of Heptane, 1-ethoxy- is most reliably achieved through the Williamson ether synthesis. This method's prominence is due to its versatility and the high yields achievable under optimized conditions.

Williamson Ether Synthesis: Detailed Mechanistic Pathways (e.g., SN2)

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The reaction typically involves an alkoxide ion acting as a potent nucleophile that attacks an electrophilic carbon of a primary alkyl halide, leading to the displacement of the halide and the formation of an ether. wikipedia.orgmasterorganicchemistry.com

For the synthesis of Heptane, 1-ethoxy-, there are two potential combinations of reactants:

Sodium ethoxide reacting with a 1-haloheptane (e.g., 1-bromoheptane).

Sodium heptoxide reacting with a haloethane (e.g., chloroethane).

The SN2 mechanism is a concerted process where the bond formation between the nucleophile and the carbon, and the bond cleavage of the carbon-leaving group bond occur simultaneously. wikipedia.org The nucleophile performs a "backside attack" on the carbon atom bearing the leaving group. wikipedia.org This mechanism dictates a strong preference for specific reactant structures to maximize yield and minimize side reactions.

Because the SN2 reaction is sensitive to steric hindrance, the alkyl halide should ideally be a methyl or primary halide. masterorganicchemistry.comfrancis-press.com Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions in the presence of a strong base like an alkoxide, leading to the formation of alkenes as major side products. francis-press.comyoutube.com Therefore, the most effective pathway for synthesizing Heptane, 1-ethoxy- involves the reaction of sodium ethoxide with a 1-haloheptane.

Optimizing the choice of reactants is critical for a successful Williamson synthesis of Heptane, 1-ethoxy-. The alkylating agent must be unhindered to favor the SN2 pathway. masterorganicchemistry.com

Alkyl Halide Selection : A primary alkyl halide such as 1-bromoheptane (B155011) or 1-chloroheptane (B146330) is the preferred electrophile. The reactivity of the halide follows the order I > Br > Cl, corresponding to the leaving group's ability. numberanalytics.com

Alkoxide Formation : The nucleophile, sodium ethoxide, is typically prepared by reacting ethanol (B145695) with a strong base like sodium hydride (NaH). libretexts.org This in-situ formation generates a highly reactive, free nucleophile. wikipedia.org

Stoichiometrically, the reaction is typically run with a 1:1 ratio of the alkoxide and the alkyl halide. chegg.com However, in practice, a slight excess of one reactant may be used to ensure the complete consumption of the other, depending on which is more valuable or easily removed after the reaction.

Table 1: Reactant Combinations for Heptane, 1-ethoxy- Synthesis via Williamson Ether Synthesis

Alkoxide NucleophileAlkyl Halide ElectrophilePredominant PathwaySuitability
Sodium Ethoxide1-BromoheptaneSN2High
Sodium HeptoxideChloroethaneSN2High
Sodium Heptoxide2-ChloroethaneSN2 / E2Moderate (risk of elimination)

This table illustrates the preferred reactant pairings to maximize the yield of Heptane, 1-ethoxy- by favoring the SN2 mechanism.

The choice of solvent significantly impacts the rate and yield of the Williamson ether synthesis. numberanalytics.com Polar aprotic solvents are highly preferred because they can solvate the cation (e.g., Na⁺) of the alkoxide, leaving the alkoxide anion relatively free and highly nucleophilic. numberanalytics.comnumberanalytics.com Protic solvents, such as ethanol, can solvate the alkoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction. wikipedia.org

Commonly used polar aprotic solvents include N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgnumberanalytics.com These solvents facilitate the SN2 reaction, leading to higher yields in shorter reaction times. numberanalytics.com Typical laboratory yields for the Williamson synthesis range from 50% to 95%. wikipedia.org

Table 2: Effect of Solvent and Base on Williamson Ether Synthesis Yield

BaseSolventSolvent TypeTypical Yield (%)
NaHDMFPolar Aprotic85
KOtBuDMSOPolar Aprotic90
NaOHH₂OProtic40

Data adapted from a generalized Williamson ether synthesis. This table demonstrates the superior performance of strong bases in polar aprotic solvents. numberanalytics.com

Several catalytic methods have been developed to enhance the efficiency of the Williamson synthesis, particularly in industrial applications or when dealing with less reactive substrates.

Phase-Transfer Catalysis (PTC) : This technique is highly effective for reactions involving reactants in two different phases, such as an aqueous solution of sodium hydroxide (B78521) and an organic solution of the alcohol and alkyl halide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the alkoxide ion from the aqueous phase to the organic phase where the reaction occurs. wikipedia.orgnumberanalytics.comelectronicsandbooks.com This method avoids the need for anhydrous conditions and can significantly increase reaction rates. electronicsandbooks.com

Silver Oxide (Ag₂O) : In some variations, silver oxide is used in place of a strong base. libretexts.org The silver ion coordinates with the halide, making it a better leaving group and facilitating the reaction under milder conditions. wikipedia.org This is particularly useful for sensitive substrates. libretexts.org

Crown Ethers : Additives like 18-crown-6 (B118740) can be used to sequester the sodium cation, which enhances the nucleophilicity of the alkoxide anion, leading to faster reaction rates and higher yields. numberanalytics.com

Acid-Catalyzed Etherification Approaches: Scope and Limitations

An alternative, though more limited, approach to ether synthesis is the acid-catalyzed dehydration of alcohols. masterorganicchemistry.com This method is primarily effective for the synthesis of symmetrical ethers from primary alcohols. masterorganicchemistry.comyoutube.com For example, diethyl ether can be produced by heating ethanol with a strong acid like sulfuric acid. masterorganicchemistry.com

The mechanism involves the protonation of one alcohol molecule by the acid to form a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form a protonated ether, which is then deprotonated. masterorganicchemistry.com

For the synthesis of an unsymmetrical ether like Heptane, 1-ethoxy-, using a mixture of 1-heptanol (B7768884) and ethanol would lead to a statistical mixture of three products: diethyl ether, diheptyl ether, and the desired Heptane, 1-ethoxy-. The difficulty and expense of separating these products make this method generally impractical for producing unsymmetrical ethers. youtube.com

Alternative Synthetic Pathways for Alkyl Ethers

Beyond the Williamson synthesis and acid-catalyzed dehydration, other methods for preparing ethers exist, though they are less commonly applied for simple linear ethers like Heptane, 1-ethoxy-.

Alkoxymercuration-Demercuration : This two-step process involves the Markovnikov addition of an alcohol to an alkene. libretexts.org To synthesize Heptane, 1-ethoxy-, one could react 1-heptene (B165124) with ethanol in the presence of a mercury salt like mercury(II) trifluoroacetate, followed by demercuration with sodium borohydride. libretexts.org This method is effective but involves the use of toxic mercury reagents.

Catalytic Williamson Ether Synthesis (CWES) : At very high temperatures (above 300 °C), weak alkylating agents like esters can be used in a catalytic version of the Williamson synthesis, which is particularly suited for producing alkyl aryl ethers. researchgate.net This process is more aligned with industrial "green" chemistry initiatives by avoiding salts and using less hazardous reagents. researchgate.net

Photocatalyzed C–O Bond Fragmentation : Recent research has explored novel methods such as silicon-assisted C–O bond cleavage using photoredox catalysis. This advanced technique is more applicable to the dealkylation of complex ethers rather than the synthesis of simple alkyl ethers. acs.org

Chemical Transformations and Reactivity of Heptane, 1-ethoxy-

The reactivity of Heptane, 1-ethoxy- is primarily centered around its ether linkage, which dictates its behavior in different chemical environments. Ethers are generally noted for their chemical stability, making them excellent solvents for many reactions. libretexts.orglibretexts.org However, the carbon-oxygen bond can be induced to react under specific conditions.

Cleavage Reactions of the Ether Linkage (e.g., acid-mediated cleavage with HX)

The most common reaction involving ethers is the cleavage of the C–O bond, which is typically achieved using strong acids, particularly hydrohalic acids like hydrogen iodide (HI) and hydrogen bromide (HBr). libretexts.orgyoutube.com Ethers are generally unreactive towards nucleophilic substitution because the alkoxy group (RO-) is a strong base and thus a poor leaving group. chemistrysteps.compearson.com To facilitate cleavage, the ether oxygen must first be protonated by a strong acid. chemistrysteps.comyoutube.com This protonation converts the alkoxy group into an alcohol (ROH), which is a much better leaving group. chemistrysteps.commasterorganicchemistry.com

The subsequent step depends on the structure of the ether and can proceed via either an Sₙ1 or Sₙ2 mechanism. libretexts.orgchemistrysteps.com For Heptane, 1-ethoxy-, which has a primary heptyl group and a primary ethyl group, the reaction proceeds through an Sₙ2 pathway. masterorganicchemistry.com In this mechanism, the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom. In the case of Heptane, 1-ethoxy-, the attack occurs at the ethyl group, displacing the heptanol (B41253) molecule. masterorganicchemistry.com If an excess of the hydrohalic acid is used, the initially formed heptanol will be converted into the corresponding alkyl halide. libretexts.org

Table 1: Acid-Mediated Cleavage of Heptane, 1-ethoxy-

Reactants Conditions Mechanism Products
Heptane, 1-ethoxy- + HI (excess) Heat Sₙ2 Iodoethane + 1-Iodoheptane + H₂O

This table illustrates the expected products from the acid-mediated cleavage of Heptane, 1-ethoxy-, based on the Sₙ2 mechanism.

Oxidation and Reduction Chemistry of the Ether Moiety

Oxidation: Ethers are susceptible to oxidation, particularly autoxidation, which occurs upon exposure to atmospheric oxygen. libretexts.org This radical-chain reaction leads to the formation of hydroperoxides or peroxides at the carbon atom adjacent to the ether oxygen. libretexts.org These peroxide compounds are often unstable and can be explosive, especially when concentrated during distillation. libretexts.org For Heptane, 1-ethoxy-, oxidation would primarily yield 1-ethoxyheptane-1-peroxol. nih.gov

Reduction: The ether linkage is generally stable and resistant to reduction. It does not react with common reducing agents. More specialized and forceful conditions, such as reductive cleavage with certain Lewis acids, have been studied for dioxygen reduction but are not standard methods for ether reduction. nih.gov

Substitution Reactions Involving Ethoxylated Groups

Substitution reactions involving the ethoxy group in Heptane, 1-ethoxy- are characteristic of ether cleavage. chemistrysteps.com As described in section 2.2.1, the ether must first be activated by protonation with a strong acid. youtube.comchemistrysteps.com This converts the leaving group from an alkoxide (a strong base) to an alcohol (a weaker base), making substitution possible. pearson.com

For an unsymmetrical primary ether like Heptane, 1-ethoxy-, the reaction with a hydrogen halide (HX) proceeds via an Sₙ2 mechanism. masterorganicchemistry.comyoutube.com The halide nucleophile will preferentially attack the less sterically hindered carbon atom. masterorganicchemistry.com Consequently, the reaction of Heptane, 1-ethoxy- with HI or HBr results in the formation of an ethyl halide and 1-heptanol. The 1-heptanol can then react further with excess HX to produce a heptyl halide. libretexts.org

Advanced Synthetic Strategies Utilizing Heptane, 1-ethoxy- as an Intermediate

While often used as a solvent due to its relative inertness, Heptane, 1-ethoxy- can also serve as an intermediate in more elaborate synthetic sequences. Its ether linkage can function as a protecting group for an alcohol, which can be removed at a later stage of a multi-step synthesis.

Multi-Step Synthesis of Complex Organic Scaffolds

In the context of complex organic synthesis, simple ethers like Heptane, 1-ethoxy- can be valuable. syrris.jplibretexts.org A synthetic strategy might involve the protection of a heptanol hydroxyl group via etherification, allowing chemical modifications to be performed on other parts of the molecule without affecting the alcohol. Once the desired transformations are complete, the ether can be cleaved under acidic conditions to regenerate the hydroxyl group for further reactions. masterorganicchemistry.com This approach is fundamental in the construction of complex natural products and pharmaceuticals. syrris.jpmit.edu The challenge in multi-step synthesis is to logically devise a sequence of reactions to construct a target molecule from a specific starting material. libretexts.orgyoutube.com

Table 2: Hypothetical Use in a Multi-Step Synthesis

Step Reaction Purpose
1 Williamson Ether Synthesis (1-Heptanol + Ethyl Halide) Protection of the hydroxyl group as an ethyl ether.
2 Functional Group Interconversion at another position Modify other parts of the molecule.

This table outlines a general strategy where the 1-ethoxyheptane moiety could be used as a protecting group in a longer synthetic route.

Grignard Reagent Applications in Derivative Synthesis

Grignard reagents (R-Mg-X) are powerful nucleophiles widely used for forming new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com Ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential for the preparation and stabilization of Grignard reagents, as they solvate the magnesium atom. wikipedia.orgadichemistry.com Heptane, 1-ethoxy-, being an ether, could potentially serve as a solvent for Grignard reactions.

Grignard reagents are generally unreactive towards ethers, which allows ethers to be used as solvents for these reactions. masterorganicchemistry.com The primary application of Grignard reagents in derivative synthesis involves their reaction with electrophilic functional groups, most notably carbonyls (aldehydes, ketones, esters) and epoxides. masterorganicchemistry.comleah4sci.com

Reaction with Aldehydes and Ketones: A Grignard reagent will add to an aldehyde or ketone to form a primary, secondary, or tertiary alcohol after an acidic workup. leah4sci.comyoutube.com

Reaction with Esters: Grignard reagents add twice to esters, yielding a tertiary alcohol. masterorganicchemistry.comadichemistry.com

Reaction with Epoxides: The reaction with an epoxide results in the opening of the ring to form an alcohol. masterorganicchemistry.comleah4sci.com

In a synthetic sequence involving Heptane, 1-ethoxy-, a Grignard reaction could be used to build a more complex carbon skeleton on a different part of the molecule while the ether group remains intact. For example, a bromoalkoxyheptane could potentially be converted into a Grignard reagent, which could then be used in subsequent C-C bond-forming reactions, demonstrating the utility of Heptane, 1-ethoxy- derivatives in advanced synthesis.

Table 3: Common Compound Names

Compound Name
1-Bromoheptane
1-Heptanol
1-Iodoheptane
Bromoethane
Diethyl ether
Heptane, 1-ethoxy-
Hydrogen bromide
Hydrogen iodide
Iodoethane

Reduction Reactions in Synthetic Sequences (e.g., with Lithium Aluminum Hydride)

While the direct synthesis of Heptane, 1-ethoxy- (also known as ethyl heptyl ether) is not typically accomplished via a single reduction step, reduction reactions are crucial for preparing the necessary precursors. Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent in organic synthesis, capable of reducing a wide array of polar functional groups. byjus.commasterorganicchemistry.com Its primary role in the context of synthesizing 1-ethoxyheptane would be the preparation of 1-heptanol from heptanoic acid or its corresponding esters.

Lithium aluminum hydride is a powerful nucleophilic reducing agent, delivering a hydride ion (H⁻) to an electrophilic carbon center. byjus.commasterorganicchemistry.com In the synthesis of alcohols, LAH effectively reduces carboxylic acids and esters to primary alcohols. masterorganicchemistry.comyoutube.com For instance, the reduction of heptanoic acid with LiAlH₄ would proceed through the addition of two hydride equivalents to the carbonyl carbon, ultimately yielding 1-heptanol after an acidic workup. youtube.com

A plausible synthetic sequence incorporating an LAH reduction to ultimately yield Heptane, 1-ethoxy- would be a two-step process:

Reduction of a Heptanoyl Derivative : A suitable starting material, such as heptanoic acid or an ester like methyl heptanoate (B1214049) or ethyl heptanoate, is reduced using LiAlH₄ in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF). byjus.com

Williamson Ether Synthesis : The resulting 1-heptanol is then used in a subsequent Williamson ether synthesis. This classic method involves deprotonating the alcohol with a strong base (like sodium hydride) to form the more nucleophilic sodium heptoxide, which then undergoes a nucleophilic substitution (Sₙ2) reaction with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form the final ether product, Heptane, 1-ethoxy-.

The mechanism for the reduction of an ester, such as ethyl heptanoate, by LiAlH₄ involves the initial nucleophilic addition of a hydride to the carbonyl carbon. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde (heptanal). The aldehyde is then immediately reduced further by another equivalent of hydride to form the primary alcohol, 1-heptanol, after protonation during workup. masterorganicchemistry.comyoutube.com It is important to note that the reduction of ethyl heptanoate with LAH cleaves the ester bond, producing 1-heptanol and ethanol, not 1-ethoxyheptane. youtube.com

Below is a data table summarizing the role of LAH in reducing relevant functional groups that can serve as precursors to the alcohol needed for ether synthesis.

Starting MaterialReagentProduct for Ether SynthesisByproduct(s)
Heptanoic Acid1) LiAlH₄ 2) H₃O⁺1-HeptanolH₂, Aluminum Salts
Ethyl Heptanoate1) LiAlH₄ 2) H₃O⁺1-HeptanolEthanol
Heptanoyl Chloride1) LiAlH₄ 2) H₃O⁺1-HeptanolLiCl, AlCl₃

This table illustrates the reduction of various heptanoyl derivatives to 1-heptanol, the key precursor for the subsequent Williamson ether synthesis of Heptane, 1-ethoxy-.

Industrial Scale Synthesis and Process Optimization for Heptane, 1-ethoxy- Production

The industrial production of Heptane, 1-ethoxy-, a compound that has achieved commercial mass production, requires a focus on process optimization to maximize yield, ensure safety, enhance purity, and maintain cost-effectiveness. lookchem.comappliedcatalysts.com While specific proprietary methods may vary, the large-scale synthesis is often an adaptation of established laboratory procedures like the Williamson ether synthesis, modified for efficiency and economic viability.

Process Optimization Strategies:

Chemical process optimization aims to improve an existing process by manipulating variables to achieve a desired outcome, such as minimizing cost or maximizing profit. olemiss.edu For Heptane, 1-ethoxy- production, this involves a multi-faceted approach:

Raw Material Selection: While laboratory syntheses may use reactive but expensive reagents like 1-bromoheptane, industrial processes might opt for more economical alternatives. Using diethyl sulfate (B86663) instead of volatile ethyl halides can be a safer and more cost-effective choice for the ethylating agent.

Catalysis and Reaction Conditions: Catalysts are pivotal in industrial chemistry for enhancing reaction rates and selectivity. appliedcatalysts.com In ether production, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, improving efficiency. Process parameters such as temperature, pressure, and reaction time are meticulously controlled. For example, a solvent-free synthesis can be achieved using high-pressure autoclaves, charging 1-heptanol, ethyl chloride, and a base like potassium hydroxide, and heating to 120–140°C for several hours.

Solvent and Waste Reduction: The choice of solvent is critical. Industrial protocols may favor toluene (B28343) over ethanol to minimize the aggregation of alkoxide intermediates. Furthermore, optimizing processes to reduce waste streams aligns with environmental regulations and lowers disposal costs. appliedcatalysts.com The development of solvent-free methods is a significant step in this direction.

Continuous Monitoring and Automation: Modern chemical plants utilize continuous monitoring and adjustment of process parameters to maintain optimal conditions. nih.gov This ensures consistent product quality and maximizes throughput, which is essential for meeting the demands of industries that use Heptane, 1-ethoxy- as a solvent or chemical intermediate. dataintelo.com

Industrial Production Methods:

The table below outlines key parameters for potential industrial-scale synthesis routes for Heptane, 1-ethoxy-, based on adaptations of known ether synthesis methods.

ParameterMethod A: Modified Williamson SynthesisMethod B: High-Pressure Synthesis
Heptyl Source 1-Heptanol1-Heptanol
Ethylating Agent Diethyl sulfate or Ethyl chlorideEthyl chloride
Base Sodium Hydroxide (NaOH)Potassium Hydroxide (KOH)
Solvent TolueneSolvent-free
Catalyst Phase-Transfer Catalyst (optional)None specified
Temperature 60-80°C (reflux)120-140°C
Pressure AtmosphericHigh Pressure (in autoclave)
Key Advantage Use of safer/cheaper reagentsReduced solvent use and waste

This interactive table compares two potential industrial methods for producing Heptane, 1-ethoxy-. Details are derived from analogous industrial ether synthesis processes.

The ultimate goal of industrial optimization is to enhance productivity and cost-efficiency. appliedcatalysts.com By carefully selecting raw materials, fine-tuning reaction conditions through methods like "one factor at a time" (OFAT) or more advanced Design of Experiments (DoE), and implementing robust control systems, manufacturers can produce high-purity Heptane, 1-ethoxy- on an economically feasible scale. olemiss.edunih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and integration of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within Heptane (B126788), 1-ethoxy-. The presence of the ether functional group significantly influences the chemical shifts of adjacent protons. The electron-withdrawing nature of the oxygen atom causes protons on the adjacent carbons (α-carbons) to be deshielded, shifting their resonance signals downfield. pdx.edu

For Heptane, 1-ethoxy-, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl and heptyl chains. The methylene (B1212753) protons of the ethoxy group (-O-CH₂-CH₃) are expected to appear as a quartet around 3.4 ppm, while the terminal methyl protons of this group (-O-CH₂-CH₃) would appear as a triplet around 1.2 ppm. Similarly, the methylene protons of the heptyl group attached directly to the oxygen (C1'-H₂) would resonate as a triplet around 3.3-3.4 ppm. The terminal methyl protons of the long alkyl chain (C7'-H₃) would appear most upfield as a triplet near 0.9 ppm. The internal methylene protons of the heptyl chain (C2' through C6') would produce a complex, overlapping multiplet region, typically between 1.3 and 1.6 ppm. The integration of these signals would correspond to the number of protons in each unique environment (2H, 3H, 2H, 10H, 3H).

Table 1: Predicted ¹H NMR Data for Heptane, 1-ethoxy-

Structural Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
CH₃-CH₂-O- ~1.2 Triplet 3H
CH₃-CH₂ -O- ~3.4 Quartet 2H
-O-CH₂ -(CH₂)₅-CH₃ ~3.4 Triplet 2H
-O-CH₂-(CH₂)₅ -CH₃ ~1.3 - 1.6 Multiplet 10H

Note: Predicted values are based on general principles of ¹H NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of Heptane, 1-ethoxy-, each of the nine unique carbon atoms will produce a single peak, allowing for a complete census of the carbon skeleton. compoundchem.com The chemical shifts are highly sensitive to the local electronic environment. Carbons bonded directly to the electronegative oxygen atom (Cα) are significantly deshielded and appear at the lowest field (highest ppm values). oregonstate.eduwisc.edu Carbons further away from the ether linkage resonate at higher fields, in the typical alkane region. compoundchem.comorganicchemistrydata.org

Based on spectral database information, the approximate chemical shifts for the carbons in Heptane, 1-ethoxy- can be assigned. nih.gov

Table 2: Experimental ¹³C NMR Chemical Shifts for Heptane, 1-ethoxy-

Carbon Atom Assignment Chemical Shift (δ, ppm)
C H₃-CH₂-O- (C2) 15.2
CH₃-C H₂-O- (C1) 66.1
-O-C H₂-(CH₂)₅-CH₃ (C1') 71.0
-O-CH₂-C H₂-(CH₂)₄-CH₃ (C2') 31.9
-(CH₂)₂-C H₂-(CH₂)₃-CH₃ (C3') 29.8
-(CH₂)₃-C H₂-(CH₂)₂-CH₃ (C4') 26.3
-(CH₂)₄-C H₂-CH₂-CH₃ (C5') 22.7
-(CH₂)₅-C H₂-CH₃ (C6') 31.9

Note: Data sourced from spectral databases. Assignments may be predicted.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals from ¹H and ¹³C NMR spectra by revealing through-bond correlations between nuclei.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹J-coupling). nih.govcolumbia.edupressbooks.pub For Heptane, 1-ethoxy-, an HSQC spectrum would show a cross-peak connecting the ¹H signal of each CH, CH₂, or CH₃ group with the ¹³C signal of its corresponding carbon. This allows for the definitive assignment of which protons are bonded to which carbons. columbia.edu

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds (²J- and ³J-coupling). nih.govcolumbia.eduustc.edu.cn This technique reveals the connectivity between different functional groups and parts of the alkyl chains. Key HMBC correlations for confirming the structure of Heptane, 1-ethoxy- would include:

A cross-peak between the protons of the ethoxy methylene group (C1-H₂) and the carbon of the adjacent heptyl methylene group (C1').

A cross-peak between the protons of the heptyl methylene group (C1'-H₂) and the carbon of the ethoxy methylene group (C1).

Correlations between the ethoxy methyl protons (C2-H₃) and the ethoxy methylene carbon (C1).

Correlations from protons on one methylene group in the heptyl chain to the carbons of adjacent methylene groups, confirming the linear arrangement of the chain.

Mass Spectrometry (MS) for Molecular Characterization and Purity Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the ionized molecule. libretexts.org

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the sample molecule, causing it to ionize and often fragment in a reproducible manner. The molecular ion (M⁺•) peak for Heptane, 1-ethoxy-, with a molecular weight of 144.25 g/mol , would appear at an m/z of 144. nih.govnist.gov

The fragmentation of ethers is dominated by cleavage of bonds adjacent to the oxygen atom. The most characteristic fragmentation pathway for ethers is α-cleavage, the breaking of a carbon-carbon bond next to the oxygen, which results in a stable oxonium ion. Another common pathway is the cleavage of the carbon-oxygen bond.

The mass spectrum of Heptane, 1-ethoxy- shows a characteristic pattern. nist.gov The base peak (the most abundant ion) is observed at m/z 59. This fragment corresponds to the cleavage of the C2'-C3' bond of the heptyl chain, forming a stable, resonance-stabilized oxonium ion, [CH₃CH₂OCH₂CH₂]⁺. Another significant peak is often observed at m/z 45, corresponding to the [CH₃CH₂O]⁺ fragment from the cleavage of the C-O bond. The fragmentation of the long alkyl chain also produces a series of hydrocarbon clusters separated by 14 mass units (representing CH₂ groups). libretexts.orgdocbrown.info

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of Heptane, 1-ethoxy-

m/z Proposed Fragment Structure Fragmentation Pathway
144 [CH₃(CH₂)₆OCH₂CH₃]⁺• Molecular Ion (M⁺•)
115 [M - C₂H₅]⁺ Loss of ethyl radical
99 [M - C₃H₇]⁺ Loss of propyl radical
85 [M - C₄H₉]⁺ Loss of butyl radical
71 [M - C₅H₁₁]⁺ Loss of pentyl radical
59 [CH₃CH₂OCH₂CH₂]⁺ α-cleavage (Base Peak)

Note: Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for analyzing mixtures, confirming the identity of components, and assessing purity. gcms.cz

In a GC-MS analysis, a sample containing Heptane, 1-ethoxy- would first be injected into the gas chromatograph. The components of the mixture are separated as they travel through a capillary column, with each compound eluting at a characteristic retention time based on its volatility and interaction with the column's stationary phase. researchgate.netresearchgate.net As Heptane, 1-ethoxy- elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is then recorded.

By matching both the retention time and the acquired mass spectrum with that of a known standard, or by comparing the spectrum to a library database like that of NIST, a confident identification of Heptane, 1-ethoxy- can be made. nist.gov The technique also allows for quantification and the identification of any impurities present in the sample, as they would typically appear as separate peaks with their own distinct retention times and mass spectra.

Table 4: List of Chemical Compounds Mentioned

Compound Name
Heptane, 1-ethoxy- (Ethyl heptyl ether)
Heptane

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the molecular vibrations of a compound, effectively creating a unique "fingerprint." These techniques are complementary and, when used together, offer a more complete picture of the molecular structure.

The IR spectrum of Heptane, 1-ethoxy- is characterized by specific absorption bands that correspond to the vibrational modes of its functional groups. While a vapor-phase IR spectrum is available in the PubChem database, a detailed analysis relies on the interpretation of key vibrational regions. nih.gov The most prominent features in the IR spectrum of an aliphatic ether like Heptane, 1-ethoxy- are the C-O-C stretching vibrations. These typically appear as a strong, broad band in the region of 1050-1150 cm⁻¹. nih.gov

Additional characteristic absorptions include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ range, indicative of the stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the heptyl and ethyl chains. docbrown.info

C-H Bending: Vibrations corresponding to the bending of C-H bonds in the CH₂ and CH₃ groups are expected to appear in the 1350-1470 cm⁻¹ region. docbrown.info

The absence of a broad absorption band around 3200-3600 cm⁻¹ (O-H stretch) and a strong absorption around 1700 cm⁻¹ (C=O stretch) can confirm the absence of alcohol and carbonyl impurities, respectively.

A summary of the expected key vibrational bands for Heptane, 1-ethoxy- is presented in Table 1.

Table 1: Predicted Vibrational Bands for Heptane, 1-ethoxy-

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
C-H Stretching 2850-3000 IR, Raman
C-H Bending 1350-1470 IR, Raman
C-O-C Stretching 1050-1150 IR
C-C Stretching 800-1200 Raman

Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for the separation of compounds from a mixture and for the assessment of purity. For a volatile and relatively nonpolar compound like Heptane, 1-ethoxy-, gas chromatography is the method of choice for purity and quantitative analysis, while thin-layer chromatography is a simple and rapid technique for monitoring its synthesis.

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. For Heptane, 1-ethoxy-, GC is ideally suited for determining its purity and for quantitative measurements. The compound is introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

The choice of the stationary phase is critical for achieving good separation. For the analysis of aliphatic ethers, a variety of capillary columns can be employed. A common choice would be a non-polar or mid-polar column, such as one with a polydimethylsiloxane-based stationary phase (e.g., DB-1 or equivalent) or a more polar polyethylene (B3416737) glycol-based column (e.g., DB-WAX). perkinelmer.com

A flame ionization detector (FID) is commonly used for the detection of organic compounds like Heptane, 1-ethoxy-. The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of the carbon in the analyte. For structural confirmation, a mass spectrometer (MS) can be coupled to the GC (GC-MS). The NIST WebBook and PubChem databases contain GC-MS data for Heptane, 1-ethoxy-, which can be used as a reference for identification. nih.govnist.gov The mass spectrum will show a characteristic fragmentation pattern that can be used to confirm the structure of the compound.

A typical set of GC conditions for the analysis of Heptane, 1-ethoxy- is outlined in Table 2.

Table 2: Illustrative Gas Chromatography (GC) Parameters for Heptane, 1-ethoxy- Analysis

Parameter Value
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C

Under these conditions, Heptane, 1-ethoxy- would have a specific retention time that can be used for its identification and quantification against a standard. The purity is determined by integrating the peak area of Heptane, 1-ethoxy- and comparing it to the total area of all peaks in the chromatogram.

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used to monitor the progress of chemical reactions. The synthesis of Heptane, 1-ethoxy- is commonly achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com For instance, sodium heptoxide could be reacted with ethyl iodide, or sodium ethoxide with 1-bromoheptane (B155011).

TLC can be used to follow the disappearance of the starting materials and the appearance of the ether product. A small aliquot of the reaction mixture is spotted onto a TLC plate, which consists of a thin layer of a stationary phase (typically silica (B1680970) gel) coated on a solid support. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary and mobile phases.

For the separation of a relatively nonpolar ether product from a more polar alcohol starting material, a nonpolar mobile phase is typically used. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common choice, with the polarity being adjusted by varying the ratio of the two solvents. sigmaaldrich.com For example, a starting point could be a 9:1 or 8:2 mixture of hexane:ethyl acetate.

After the development of the chromatogram, the spots need to be visualized as aliphatic ethers are not typically UV active. Common visualization techniques include:

Iodine Chamber: The TLC plate is placed in a sealed container with a few crystals of iodine. The iodine vapor will adsorb onto the organic compounds, revealing them as brown spots.

Potassium Permanganate (B83412) Stain: The plate is dipped into or sprayed with a solution of potassium permanganate. Alcohols and other oxidizable compounds will react to give a yellow or brown spot on a purple background. The ether product will be less reactive.

Phosphomolybdic Acid Stain: This stain, followed by gentle heating, visualizes most organic compounds as dark blue or green spots.

By comparing the Rf (retention factor) values of the spots in the reaction mixture to those of the starting materials, the progress of the reaction can be monitored. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The less polar ether product will have a higher Rf value than the more polar alcohol starting material.

An example of TLC conditions for monitoring the synthesis of Heptane, 1-ethoxy- is given in Table 3.

Table 3: Typical Thin-Layer Chromatography (TLC) Conditions for Monitoring Heptane, 1-ethoxy- Synthesis

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 9:1 v/v)
Visualization Iodine vapor or potassium permanganate stain

Computational Chemistry and Theoretical Modeling

Electronic Structure Calculations (e.g., Density Functional Theory) for Molecular Properties and Reactivity

Electronic structure calculations are fundamental to modern chemistry, providing a quantum mechanical description of molecules. youtube.com Density Functional Theory (DFT) is a widely used method that calculates the electron density of a system to determine its energy and other properties. youtube.comarxiv.org For Heptane (B126788), 1-ethoxy-, DFT calculations can reveal key aspects of its molecular properties and inherent reactivity.

A primary output of DFT analysis is the optimization of the molecule's geometry to find its lowest energy structure. youtube.com From this optimized structure, a variety of electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through an electrostatic potential (ESP) map. For an ether like Heptane, 1-ethoxy-, the ESP map would show a region of high electron density (negative potential) localized around the oxygen atom due to its lone pairs of electrons. This feature is a key determinant of its reactivity, indicating its role as a Lewis base and its ability to act as a hydrogen bond acceptor. youtube.com

Furthermore, DFT provides access to the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability and reactivity. acs.org For Heptane, 1-ethoxy-, the HOMO would likely be centered on the oxygen atom, again highlighting its nucleophilic character.

These calculations yield valuable data that can be summarized in a table of computed electronic properties.

PropertyDescriptionSignificance for Heptane, 1-ethoxy-
Total Energy The total electronic energy of the molecule in its optimized geometry.Provides a baseline for comparing the stability of different isomers or conformers.
Dipole Moment A measure of the net molecular polarity.The ether linkage introduces a significant dipole moment, influencing solubility and intermolecular forces. youtube.com
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the tendency to donate electrons; related to its reactivity as a nucleophile.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the tendency to accept electrons; relevant for reactions with electrophiles.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.A larger gap suggests higher kinetic stability and lower chemical reactivity.
NBO Charges Natural Bond Orbital analysis provides partial atomic charges.Quantifies the charge distribution, confirming the electronegativity of the oxygen atom. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While electronic structure calculations describe a static molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.com This technique is invaluable for conformational analysis and studying intermolecular interactions. arxiv.org Heptane, 1-ethoxy- is a flexible molecule with multiple rotatable single bonds, leading to a vast landscape of possible conformations.

The simulations also provide a detailed picture of intermolecular interactions. When simulated in water, MD can show the formation and dynamics of hydrogen bonds between the ether oxygen of Heptane, 1-ethoxy- and surrounding water molecules. nih.gov The strength and lifetime of these interactions are crucial for understanding its solubility and behavior in aqueous environments.

Dihedral AngleDescriptionExpected Conformational Behavior
C-C-O-CRotation around the C-O bond of the ethoxy group.Influences the orientation of the ethyl group relative to the heptyl chain.
C-O-C-CRotation around the C-O bond of the heptyl group.Governs the overall shape and steric accessibility of the oxygen atom.
C-C-C-C (in heptyl)Rotations within the heptyl chain.Leads to extended (all-anti) or more compact (gauche) conformations of the alkyl tail. libretexts.org

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. mdpi.com These models build a mathematical relationship between calculated molecular descriptors and an experimentally measured property. For classes of compounds like aliphatic ethers, QSPR can be a powerful tool for estimating properties like boiling point, density, or enthalpy of vaporization without the need for experimental measurement. researchgate.netresearchgate.net

To build a QSPR model applicable to Heptane, 1-ethoxy-, one would first compile a dataset of various ethers with known properties. Then, a range of molecular descriptors would be calculated for each ether. These descriptors fall into several categories:

Topological descriptors: Based on the 2D graph of the molecule, describing size, shape, and branching (e.g., Wiener index, Randić connectivity index). researchgate.net

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Calculated using methods like DFT, such as dipole moment, HOMO/LUMO energies, and partial charges. scispace.com

Using statistical methods like multiple linear regression (MLR), a model is created that links a selection of these descriptors to the property of interest. researchgate.net For instance, a QSPR model for the boiling point of aliphatic ethers would likely find that it correlates strongly with descriptors related to molecular size (increasing van der Waals forces) and polarity (dipole-dipole interactions). acs.org

Descriptor TypeExample DescriptorRelevance to Properties of Heptane, 1-ethoxy-
Topological Wiener IndexEncodes information about molecular size and branching, which strongly influences boiling point. researchgate.net
Constitutional Molecular WeightA fundamental descriptor related to intermolecular forces and thus many physical properties.
Geometrical Solvent Accessible Surface AreaRelates to how the molecule interacts with its environment, affecting solubility and partitioning.
Quantum-Chemical Dipole MomentThe polarity of the ether bond is a key factor in its intermolecular interactions and miscibility.
Quantum-Chemical Average Molecular PolarizabilityDescribes how easily the electron cloud is distorted, contributing to dispersion forces. scispace.com

Reaction Mechanism Elucidation through Computational Approaches (e.g., transition state analysis)

Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions at a detailed level. acs.orgrsc.org For Heptane, 1-ethoxy-, potential reactions of interest could include oxidation (ether peroxide formation), pyrolysis, or C-O bond cleavage under acidic conditions. jeeadv.ac.in Using computational methods, it is possible to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. youtube.com

Transition state (TS) analysis is central to this process. The TS is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. youtube.comyoutube.com Computational methods like DFT can be used to locate the precise geometry of a transition state and calculate its energy. rsc.org The difference in energy between the reactants and the transition state gives the activation energy (Ea), a key parameter for determining the reaction rate.

For example, to study the initial step of auto-oxidation of Heptane, 1-ethoxy-, a computational chemist would model the abstraction of a hydrogen atom (likely from a carbon adjacent to the ether oxygen) by a radical. The calculation would find the structure of the transition state for this H-abstraction step and its associated activation energy. youtube.com A frequency calculation must be performed on the located TS structure, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.comrsc.org

Application of Machine Learning and Neural Networks in Chemical Compound Profiling

In recent years, machine learning (ML) and artificial neural networks (NNs) have emerged as transformative tools in chemistry for predicting molecular properties and activities. chemrxiv.orgresearchgate.netbohrium.com These methods can learn complex, non-linear relationships between molecular structure and properties from large datasets, often outperforming traditional QSPR models. chemrxiv.org

To create a chemical profile for Heptane, 1-ethoxy- using ML, a model would be trained on a large database of diverse molecules, which could include many different ethers. The molecules in the database would be represented numerically, either through a set of calculated descriptors (as in QSPR) or more directly using graph-based representations of the molecular structure for use in graph neural networks (GNNs). chemrxiv.org

The trained model could then predict a wide range of properties for Heptane, 1-ethoxy-, even those for which no experimental data exists. This could include physicochemical properties, environmental fate properties (like biodegradability), or toxicological endpoints. The power of ML lies in its ability to create highly accurate and fast prediction tools, which can be used to screen virtual libraries of compounds or to prioritize experimental work. chemrxiv.org For instance, a GNN trained on a dataset of ether toxicities could rapidly predict the potential toxicity profile of Heptane, 1-ethoxy-, guiding its safe handling and application.

Research Applications in Diverse Chemical Fields

Heptane (B126788), 1-ethoxy- as a Research Reagent and Intermediate

In the field of organic chemistry, Heptane, 1-ethoxy- serves as a valuable reagent and intermediate, primarily due to its ether linkage and the presence of a long, unbranched alkyl chain.

Heptane, 1-ethoxy- is utilized in synthetic chemistry as a source of the heptyl group. The ether linkage can be cleaved under specific conditions, typically using strong acids like hydroiodic acid, to yield an alcohol and an alkyl halide. This reaction provides a pathway to introduce a seven-carbon chain into a target molecule.

Furthermore, the Williamson ether synthesis, the reaction used to form Heptane, 1-ethoxy- from sodium ethoxide and 1-bromoheptane (B155011), can be conceptually reversed or modified in synthetic strategies. The compound can act as a non-polar solvent for a variety of organic reactions, facilitating the dissolution of non-polar reactants. energyeducation.caquora.com Its relatively low reactivity, a characteristic of simple ethers, makes it a suitable medium for reactions involving more sensitive functional groups. quora.com Advanced synthetic methods, such as cross-metathesis, provide powerful tools for constructing functionalized olefins, and precursors like Heptane, 1-ethoxy- can be integrated into multi-step syntheses that employ such complex transformations to build intricate molecular architectures. google.com

The synthesis of complex natural products often requires the strategic assembly of molecular fragments. While not always a direct precursor, the structural motif of Heptane, 1-ethoxy- is relevant to the construction of larger molecules containing polyether or long-chain alkyl functionalities. Strategies such as collective total synthesis and organocascade catalysis are employed to build complex molecular frameworks from simpler starting materials. nih.gov In these syntheses, a fragment corresponding to a heptyl group might be incorporated, and an ether like Heptane, 1-ethoxy- represents a stable, protected form of this chain.

The development of methods to synthesize polyoxygenated oxepanes, a common feature in many marine natural products, highlights the importance of controlling the cyclization of long-chain precursors. rsc.org The seven-carbon chain of Heptane, 1-ethoxy- is a relevant substructure in the acyclic starting materials used for these complex cyclization reactions. Additionally, its properties as a non-polar solvent make it a candidate for the extraction of natural products from plant or microbial sources, the first step in the isolation and identification of new bioactive compounds. google.com

Contributions to Energy and Fuel Research

The chemical structure of Heptane, 1-ethoxy- makes it a compound of interest in the search for cleaner-burning and more efficient fuels. Its ether linkage introduces oxygen into the hydrocarbon backbone, significantly altering its combustion properties compared to simple alkanes.

There is significant research into oxygenated additives for diesel fuel as a strategy to reduce harmful emissions, particularly particulate matter (PM), or soot. cemax.com.mymdpi.com The addition of oxygen-containing compounds like ethers can lead to more complete combustion, thereby lowering the formation of soot precursors. mdpi.com

Heptane, 1-ethoxy- fits the profile of an oxygenated additive. Research on similar ether-based additives has demonstrated several potential benefits:

Soot Reduction: The presence of oxygen in the fuel molecule can disrupt the formation of C-C bonds that lead to soot. mdpi.com

Emission Control: Oxygenates can effectively reduce emissions of carbon monoxide (CO) and unburned hydrocarbons (HC). cemax.com.my

Solubility: Ethers often have good solubility in diesel fuel, allowing for the creation of stable fuel blends. cemax.com.my

While specific data on Heptane, 1-ethoxy- is limited in publicly available literature, the general findings for oxygenated fuels provide a strong rationale for its evaluation. Studies on additives like diethylene glycol dimethyl ether (DGM) show that smoke emissions decrease linearly as the oxygen content of the fuel increases. cemax.com.my

Additive TypeGeneral Effect on Diesel EmissionsReference
Oxygenated EthersReduction in Particulate Matter (Soot) mdpi.com
Oxygenated EthersReduction in Carbon Monoxide (CO) cemax.com.my
Oxygenated EthersReduction in Unburned Hydrocarbons (HC) cemax.com.my
General AdditivesPotential for slight increase in Nitrogen Oxides (NOx) cemax.com.mystumejournals.com

The combustion behavior of a fuel is critical to engine performance and emissions. The standard for poor diesel combustion (engine knock) is n-heptane, which defines the zero point on the octane (B31449) rating scale due to its tendency to auto-ignite explosively under pressure. energyeducation.cawikipedia.org In contrast, ether-based fuels are studied for their potential to enable cleaner combustion regimes.

Interdisciplinary Applications in Flavor Science

The application of Heptane, 1-ethoxy- in flavor science is primarily as a solvent rather than a flavor ingredient itself. The extraction of aromatic and flavor compounds from natural sources is a critical process in the food and perfume industries. google.com Non-polar solvents are often required to extract essential oils, concretes, and oleoresins from plant materials. google.com

Heptane, a related hydrocarbon, is used as an extraction solvent for natural products. google.com Given its similar non-polar alkyl chain, Heptane, 1-ethoxy- could theoretically serve a similar function. The Flavor and Extract Manufacturers Association (FEMA) maintains a database of compounds that are generally recognized as safe (GRAS), which includes various derivatives of heptane, such as heptane-1-thiol, indicating the relevance of the heptyl structure in this field. femaflavor.org However, for use in certified organic food products, natural flavors must be produced without the use of synthetic solvents. usda.gov Research in this area also involves determining the odor and flavor thresholds of various compounds, including hydrocarbons, to understand their impact on the sensory properties of food products like edible oils. researchgate.net

Identification as a Volatile Component Contributing to Aroma Profiles

Heptane, 1-ethoxy- has been identified as a volatile organic compound that contributes to the complex aroma profiles of certain food products, particularly in cooked meats. nih.govnih.gov Volatile compounds are crucial in defining the sensory experience of food, and ethers like 1-ethoxyheptane can contribute specific notes. In the context of food chemistry, it is often associated with an "oily" aroma. Its presence is typically a result of chemical interactions, such as lipid degradation, that occur during processing and cooking. nih.gov

The table below summarizes findings on the presence of Heptane, 1-ethoxy- in food products.

Food ProductResearch ContextAnalytical MethodAssociated Aroma Descriptor
Cooked MeatIdentification of odorants in thermally processed meats. nih.govnih.govGas Chromatography-Olfactometry (GC-O)Oily
Marinated PorkStudy of volatile compound evolution during cooking. nih.govGas Chromatography-Mass Spectrometry (GC-MS)Not specified

Methodologies for Volatile Compound Extraction and Analysis in Food Matrices

The detection of Heptane, 1-ethoxy- in food is reliant on sophisticated analytical techniques designed to isolate and identify trace volatile compounds from complex matrices. A primary methodology used in this field is Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov This technique separates volatile compounds from a sample, which are then identified based on their mass-to-charge ratio.

To enhance the concentration of volatile compounds like Heptane, 1-ethoxy- before analysis, various extraction methods are employed. These include:

Solvent-Assisted Flavour Evaporation (SAFE): A distillation technique under high vacuum that allows for the gentle extraction of volatile and semi-volatile compounds.

Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the headspace above a sample or directly immersed in it to adsorb volatile analytes.

These methods are crucial for building a comprehensive understanding of the compounds that constitute the flavor and aroma of foods. nih.gov

Materials Science Applications

The role of alkoxy compounds in materials science is an area of active research. While specific studies on Heptane, 1-ethoxy- are limited, related research provides context for its potential applications.

Role as a Raw Material in Thin Film Formation Processes (e.g., CVD methods)

Currently, there is a lack of specific research documenting the use of Heptane, 1-ethoxy- as a precursor or raw material in thin film formation processes like Chemical Vapor Deposition (CVD). These processes typically require precursors with specific volatility and decomposition characteristics to form high-quality films.

Development of Functional Materials Utilizing Alkoxy Compounds

Alkoxy compounds, the class to which Heptane, 1-ethoxy- belongs, are utilized in the development of various functional materials. For instance, ethers are sometimes used as components in electrolyte solutions for electrochemical devices due to their chemical stability and solvating properties. While research directly implicating Heptane, 1-ethoxy- in this application is not prominent, patents exist for chemical structures that include an ethoxyheptane moiety, suggesting potential utility in specialized chemical formulations. nih.gov

Research into Perfluorinated Analogs for Specialized Media

Perfluorinated compounds, where hydrogen atoms are replaced by fluorine, often exhibit unique properties such as high thermal stability and chemical inertness. There is currently no widely available research focused on the synthesis or application of perfluorinated analogs of Heptane, 1-ethoxy-.

Analytical Method Development and Biomarker Research

The identification of Heptane, 1-ethoxy- has primarily been a result of broad analytical screenings of volatile compounds in food. nih.govnih.gov To date, research has not focused on developing specific analytical methods tailored exclusively for Heptane, 1-ethoxy- detection, nor has it been identified as a significant biomarker for any specific biological or industrial process in the available scientific literature.

Heptane, 1-ethoxy-: A Comprehensive Chemical Profile

Introduction

Heptane, 1-ethoxy-, also known as ethyl heptyl ether, is an organic chemical compound classified as an ether. health.state.mn.usnih.gov Its structure consists of a seven-carbon heptane chain bonded to an ethoxy group. nih.gov This compound serves various roles in industrial and research settings, primarily as a solvent and a chemical intermediate. nih.gov This article provides a focused overview of the chemical and physical properties, synthesis, and specific research applications of Heptane, 1-ethoxy-.

Chemical Identity and Properties

Heptane, 1-ethoxy- is a linear ether with the chemical formula C₉H₂₀O and a molecular weight of approximately 144.25 g/mol . health.state.mn.usnih.gov It is a colorless liquid under standard conditions. chemicalbook.com Its non-polar nature, a consequence of its aliphatic ether structure, makes it a useful solvent for a range of organic compounds. nih.gov

Table 1: Physicochemical Properties of Heptane, 1-ethoxy-

Property Value Source
IUPAC Name 1-ethoxyheptane health.state.mn.us
Synonyms Ethyl heptyl ether, Ether, ethyl heptyl health.state.mn.usnih.gov
CAS Number 1969-43-3 nih.gov
Molecular Formula C₉H₂₀O health.state.mn.usnih.gov
Molecular Weight 144.25 g/mol health.state.mn.us
Boiling Point 162.9°C (estimate) nih.gov
Melting Point -68.3°C nih.govnih.gov
Density 0.7900 g/cm³ nih.gov
Refractive Index 1.4007 (estimate) nih.govnih.gov
Flash Point 44.6°C nih.gov
Water Solubility Log10WS: -2.68 (Crippen Calculated) researchgate.net

Table 2: Computed Spectroscopic Data

Data Type Source
13C NMR Spectra health.state.mn.us
GC-MS health.state.mn.usnih.gov

Synthesis of Heptane, 1-ethoxy-

The most established laboratory method for the preparation of Heptane, 1-ethoxy- is the Williamson ether synthesis. nih.gov This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.gov

Reaction Mechanism

The synthesis involves two main steps:

Formation of the Alkoxide: A strong base, such as sodium hydride or sodium hydroxide (B78521), is used to deprotonate a primary alcohol, in this case, 1-heptanol (B7768884), to form the corresponding alkoxide. nih.govnih.gov

Nucleophilic Attack: The resulting heptoxide ion then acts as a nucleophile, attacking an ethyl halide (like ethyl bromide or ethyl chloride) or another suitable electrophile such as diethyl sulfate (B86663). nih.govnih.gov This Sₙ2 reaction results in the formation of the ether, Heptane, 1-ethoxy-, and a salt byproduct. nih.govnih.gov

For industrial-scale synthesis, toluene (B28343) is often preferred as the solvent over ethanol (B145695) to reduce the aggregation of the alkoxide. nih.gov High-pressure reactions utilizing ethyl chloride in an autoclave can also be employed for a solvent-free synthesis. nih.gov

Applications in Organic Synthesis

Heptane, 1-ethoxy- finds utility in organic chemistry primarily as a non-polar aprotic solvent. nih.gov Its ability to dissolve a wide range of organic compounds facilitates various chemical reactions. nih.gov It can also be used in the extraction and purification of biological molecules due to its hydrophobic properties. nih.gov

Like other ethers, Heptane, 1-ethoxy- can undergo oxidation to form potentially explosive peroxides and can be cleaved by strong acids like hydroiodic acid to yield an alcohol and an alkyl halide. nih.gov

Use as a Reference Standard

Due to its stable nature and distinct chromatographic and spectroscopic properties, Heptane, 1-ethoxy- can be used as a reference standard in analytical chemistry. nih.govnist.gov Certified reference materials are crucial for the quality control of analytical methods, including those in pharmaceutical, environmental, and food and beverage testing. nist.gov

Chromatography

In gas chromatography (GC), Heptane, 1-ethoxy- can serve as an internal standard for the quantitative analysis of other volatile organic compounds, particularly other ethers. nih.gov Its defined retention time under specific GC conditions allows for the accurate identification and quantification of analytes in a complex mixture. nih.gov

Spectroscopy

The distinct mass spectrum of Heptane, 1-ethoxy- obtained through Gas Chromatography-Mass Spectrometry (GC-MS) makes it a useful compound for calibrating and validating analytical instruments. nih.govdtic.mil The NIST WebBook provides reference mass spectral data for Heptane, 1-ethoxy-. nist.gov

Applications in Fuel and Energy Research

Fuel Additive

Aliphatic ethers are explored as potential fuel additives to enhance the cetane number of diesel fuel, which can lead to improved combustion and reduced emissions. nih.gov While specific research on Heptane, 1-ethoxy- as a fuel additive is not extensively published, related aliphatic ethers have been investigated for this purpose. nih.gov The addition of such ethers can improve fuel lubricity and promote cleaner burning, potentially reducing soot formation. mdpi.com

Combustion Properties

The study of the combustion properties of individual ethers like Heptane, 1-ethoxy- is essential to understand their potential impact as fuel components. Research in this area informs the development of cleaner and more efficient fuel formulations.

Development of Analytical Methods for Related Ethers

The development of robust analytical methods is crucial for monitoring the presence and concentration of aliphatic ethers in various matrices. Heptane, 1-ethoxy- can be utilized as a reference material or an internal standard in the development and validation of such methods, for example, using GC-MS. nih.govnih.govdtic.mil The unique fragmentation pattern of Heptane, 1-ethoxy- in mass spectrometry allows for its clear identification and differentiation from other related ethers, which is essential for creating reliable spectral databases for verification purposes. dtic.mil

Use in Comparative Toxicological Studies of Aliphatic Ethers

Heptane, 1-ethoxy- (referred to as ethyl heptyl ether in some studies) has been included in comparative toxicological studies of aliphatic ethers to understand their structure-activity relationships. nih.gov

Detailed Research Findings:

A 4-week oral toxicity study in male rats compared the effects of several aliphatic ethers, including ethyl heptyl ether (EHxE), that were proposed as diesel additives. nih.gov The study found that at doses up to 200mg/kg, EHxE did not produce the testicular or thymic toxicity that was observed with another ether, 1,6-dimethoxyhexane (B77691) (DMH). nih.gov While all the tested ethers, including EHxE, caused mild, adaptive histological changes in the liver and thyroid at the highest dose, they did not significantly alter circulating thyroid hormone levels. nih.gov The study concluded that EHxE and other tested ethers like butyl ether and methyl heptyl ether had a different and less severe toxicological profile compared to DMH. nih.gov This difference was attributed to the fact that EHxE did not metabolize to 2-methoxyacetic acid (MAA), a known testicular toxin that was found in the urine and plasma of the DMH-treated animals. nih.gov

Another study used a quantitative structure-activity relationship (QSAR) model to predict the toxicity of aliphatic ethers in mice. nih.gov Such comparative studies are essential for assessing the potential risks of different ethers and for informing the selection of safer alternatives in various applications. nih.govresearchgate.net

Environmental Fate and Degradation Studies

Aqueous Solubility and Environmental Partitioning Behavior

The environmental distribution of Heptane (B126788), 1-ethoxy- between water, soil, and air is largely predicted by its aqueous solubility and its octanol-water partition coefficient (Kow). These parameters indicate the compound's tendency to either remain dissolved in water or to adsorb to organic matter in soil and sediment.

Detailed Research Findings:

Heptane, 1-ethoxy- exhibits low aqueous solubility. The logarithm of its water solubility (log10WS) is estimated to be -2.68, indicating that it is sparingly soluble in water. This characteristic suggests that direct dissolution in aquatic systems is limited.

The octanol-water partition coefficient (logP) is a key indicator of a chemical's lipophilicity and its potential for bioaccumulation. For Heptane, 1-ethoxy-, the estimated logP value is 2.993. This moderately high value suggests a tendency to partition from water into fatty tissues of organisms and to adsorb to organic carbon in soil and sediments. Compounds with a logP in this range are generally considered to have a potential for bioaccumulation.

Environmental Partitioning Data for Heptane, 1-ethoxy-

Property Value Method Source
Log10 of Water Solubility (mol/L) -2.68 Crippen Method env.go.jp

| Octanol/Water Partition Coefficient (logP) | 2.993 | Crippen Method | env.go.jp |

Biotransformation and Biodegradation Potential in Environmental Systems (e.g., BOD studies)

Detailed Research Findings:

The biodegradation of ethers in the environment is a subject of ongoing research. ntis.govfrtr.gov Generally, the ether linkage is relatively stable, but certain microorganisms have evolved enzymatic pathways to cleave it. nih.gov The aerobic biodegradation of ethers like ethyl tert-butyl ether (ETBE) is often initiated by monooxygenase enzymes. researchgate.netwhiterose.ac.uk This enzymatic attack typically occurs at the carbon atom adjacent to the oxygen atom (the α-carbon), leading to the formation of an unstable hemiacetal which then breaks down into an alcohol and an aldehyde. frtr.govwhiterose.ac.uk

For Heptane, 1-ethoxy-, two primary aerobic biodegradation pathways are plausible:

Attack at the ethoxy group: Hydroxylation at the α-carbon of the ethyl group would lead to the formation of acetaldehyde (B116499) and 1-heptanol (B7768884).

Attack at the heptyl group: Hydroxylation at the α-carbon of the heptyl chain would produce heptanal (B48729) and ethanol (B145695).

Studies on other alkyl ethers have shown that the rate of microbial oxidation can decrease as the length of the alkyl chain increases, which may be due to lower water solubility or reduced enzyme affinity. nih.gov The presence of other organic compounds can also influence the rate of degradation, either by inhibiting it through preferential metabolism or enhancing it via co-metabolism. whiterose.ac.uk For instance, some bacteria can degrade ethers when another growth-supporting substrate, like an alkane, is present. whiterose.ac.ukbohrium.com

Biochemical Oxygen Demand (BOD) is a measure of the amount of dissolved oxygen consumed by aerobic microorganisms to break down organic matter in water. wikipedia.orgepa.govnih.gov A high BOD indicates a significant amount of biodegradable organic material, which can lead to the depletion of oxygen in water bodies, harming aquatic life. epa.gov While no specific BOD value is reported for Heptane, 1-ethoxy-, its expected breakdown products (alcohols and aldehydes) are generally biodegradable.

Atmospheric Degradation Pathways and Byproduct Formation

Once volatilized into the atmosphere, the persistence of Heptane, 1-ethoxy- is primarily determined by its rate of reaction with photochemically generated oxidants. The most important of these in the troposphere is the hydroxyl radical (OH). harvard.educopernicus.org

Detailed Research Findings:

The atmospheric degradation of Heptane, 1-ethoxy- is expected to be initiated predominantly by reaction with OH radicals during the daytime. harvard.edu This reaction proceeds via the abstraction of a hydrogen atom from a carbon atom. The ether group activates the adjacent C-H bonds, making them more susceptible to attack.

The reaction mechanism likely involves:

H-atom abstraction: An OH radical abstracts a hydrogen atom from one of the α-carbons (adjacent to the ether oxygen), forming a water molecule and an alkyl ether radical.

Reaction with O2: The resulting radical rapidly adds molecular oxygen (O2) to form a peroxy radical (RO2).

Further reactions: In the presence of nitrogen oxides (NOx), the peroxy radical can react to form an alkoxy radical (RO). This alkoxy radical is unstable and can decompose.

Based on studies of similar ethers, the decomposition of the alkoxy radical derived from Heptane, 1-ethoxy- is expected to yield a variety of smaller, oxygenated byproducts. nih.govglobalresearchonline.netresearchgate.net Plausible degradation products include:

From cleavage of the ethyl group: Heptyl formate (B1220265) and formaldehyde.

From cleavage of the heptyl group: Ethyl formate and hexanal.

These degradation products can themselves be further oxidized in the atmosphere. The atmospheric reactions of volatile organic compounds (VOCs) like Heptane, 1-ethoxy- in the presence of NOx and sunlight can contribute to the formation of ground-level ozone, a key component of photochemical smog. tandfonline.comresearchgate.netbris.ac.ukresearchgate.netfluorocarbons.org The Photochemical Ozone Creation Potential (POCP) is an index used to quantify this ability. Ethers are generally considered to be moderately efficient producers of ozone. tandfonline.comresearchgate.net

Analytical Methodologies for Environmental Monitoring and Trace Detection

The accurate detection and quantification of Heptane, 1-ethoxy- in environmental matrices such as water, air, and soil are essential for monitoring its presence and understanding its fate. nih.gov Due to its volatile nature and the complexity of environmental samples, sophisticated analytical techniques are required. env.go.jpresearchgate.netitrcweb.org

Detailed Research Findings:

The most common and effective method for the analysis of volatile organic compounds like Heptane, 1-ethoxy- is Gas Chromatography (GC) coupled with a detector, most powerfully a Mass Spectrometer (MS) . globalresearchonline.netscielo.brrestek.comgcms.czresearchgate.net

Gas Chromatography (GC): This technique separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. For ether analysis, columns with cyanopropylphenyl-based stationary phases are often used to achieve good separation, including of isomers. restek.comgcms.cz

Mass Spectrometry (MS): Following separation by GC, the MS detector bombards the molecules with electrons, causing them to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for the compound, allowing for highly specific identification and quantification. scielo.brresearchgate.net

To detect trace levels of the compound, a sample preparation step is usually necessary to extract and concentrate it from the environmental matrix. env.go.jp Common techniques include:

Headspace Analysis (HS): For water or solid samples, the sample is sealed in a vial and heated, causing volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into the GC. env.go.jp

Purge and Trap: An inert gas is bubbled through a water sample, stripping the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated to release the compounds into the GC system. env.go.jp

Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a sorbent material is exposed to the sample (either in the liquid or headspace). The analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis. nih.gov

These methods, particularly GC-MS, provide the high sensitivity and selectivity required to detect Heptane, 1-ethoxy- and its potential degradation products at the low concentrations typically found in the environment. nih.gov

Emerging Research Frontiers and Methodological Advancements

Development of Green Chemistry Approaches for Ether Synthesis

The pursuit of sustainability has led to the development of green chemistry approaches aimed at improving the environmental profile of ether synthesis, moving away from methods that generate significant waste or use hazardous materials.

Traditional vs. Green Synthesis Routes: The classical Williamson ether synthesis, while versatile, traditionally relies on strong bases to form the alkoxide and produces stoichiometric amounts of salt byproduct, lowering its atom economy. wikipedia.orgfrancis-press.com Similarly, acid-catalyzed dehydration of alcohols to form ethers often requires high temperatures and strong mineral acids like sulfuric acid, which can lead to side reactions and difficult-to-handle waste streams. masterorganicchemistry.comyoutube.com

Catalytic Dehydration: A greener alternative involves the catalytic dehydration of alcohols using solid acid catalysts such as zeolites or metal oxides like alumina. rsc.orguw.edu.pl These heterogeneous catalysts are easily separable from the reaction mixture, can often be regenerated and reused, and can operate under milder conditions than their homogeneous counterparts. rsc.orguw.edu.plresearchgate.net For a compound like Heptane (B126788), 1-ethoxy-, this could involve the reaction of 1-heptanol (B7768884) and ethanol (B145695) over a solid acid catalyst bed.

Advanced Williamson Synthesis: Efforts to make the Williamson synthesis greener include the use of catalytic amounts of base or the application of phase-transfer catalysts, which can enhance reaction rates and allow for the use of weaker bases and milder conditions. acs.org Research has also explored performing the reaction at very high temperatures (above 300°C) with weaker alkylating agents, which can proceed as a homogeneous catalytic process, significantly boosting efficiency and selectivity, particularly for industrially relevant ethers. wikipedia.orgacs.org

Table 1: Comparison of Traditional and Green Ether Synthesis Methodologies

Feature Traditional Williamson Synthesis Acid-Catalyzed Dehydration Green Catalytic Approaches
Reagents Alkyl halide, strong base (e.g., NaH) Alcohol(s), strong mineral acid (e.g., H₂SO₄) Alcohols, alkylating agents
Catalyst Stoichiometric base Stoichiometric acid Heterogeneous solid acids, phase-transfer catalysts
Byproducts Significant salt waste Acidic waste, potential for alkene byproducts Primarily water, recyclable catalyst
Atom Economy Lower Moderate Higher
Key Advantage High versatility for unsymmetrical ethers Uses readily available alcohols Reduced waste, catalyst reusability, improved safety

Flow Chemistry Techniques for Continuous Heptane, 1-ethoxy- Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, represents a significant methodological advancement for chemical production. acs.orgnih.gov This technology offers superior control, safety, and scalability, making it highly suitable for the synthesis of ethers like Heptane, 1-ethoxy-.

The primary benefits of flow chemistry include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heating and cooling, enabling precise temperature control that is difficult to achieve in large batch reactors. acs.org

Improved Safety: By minimizing the volume of reactive material at any given time and offering superior temperature control, flow chemistry significantly reduces the risks associated with highly exothermic reactions or the use of hazardous reagents. nih.gov

Scalability and Automation: Scaling up production in a flow system is often as simple as running the reactor for a longer period or running multiple systems in parallel. nih.gov These systems are also readily automated, allowing for consistent production with minimal manual intervention.

For the production of Heptane, 1-ethoxy-, a flow process could be designed where streams of 1-heptanol and ethanol are pumped through a heated tube packed with a solid acid catalyst. The product stream would emerge continuously and could be directed to an inline purification module, creating a seamless and efficient manufacturing process. nih.govrsc.org

Table 2: Batch Processing vs. Continuous Flow Production for Ether Synthesis

Parameter Batch Production Continuous Flow Production
Process Mode Discontinuous, step-wise operation Continuous, steady-state operation
Heat Transfer Limited, difficult to control in large volumes Excellent, precise temperature control
Safety Profile Higher risk with large volumes of hazardous materials Inherently safer due to small reaction volumes
Scalability Complex, often requires re-engineering Straightforward, by extending run time or parallelization
Process Control Less precise, potential for "hot spots" High precision over temperature, pressure, and residence time

Chemoenzymatic and Biocatalytic Routes to Ethers

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. google.comnih.gov While enzymatic synthesis of esters is well-established, the biocatalytic formation of ether linkages is a more challenging and less explored frontier. google.comtandfonline.com

Research in this area is focused on overcoming the inherent challenges of C-O bond formation using enzymes. Many natural enzymatic processes are degradative, and their reversal for synthetic purposes is often not straightforward. google.com However, several potential strategies are under investigation:

Hydrolase-Catalyzed Reactions: Lipases, which are typically used for esterification and hydrolysis, have been investigated for their potential in ether synthesis, although this application is not as common. nih.govtandfonline.comresearchgate.net

Use of Transferases: Other classes of enzymes, such as transferases, may hold more promise for directly catalyzing the formation of ether bonds.

Chemoenzymatic Processes: A hybrid approach where an enzyme is used to create a key intermediate (e.g., a specific stereoisomer of an alcohol) which is then converted to the final ether product using a conventional chemical step.

Although a direct, single-step biocatalytic route to Heptane, 1-ethoxy- is not yet commercially established, the principles of high selectivity and green reaction conditions make this an active and important area of research for future ether production. google.com

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Understanding and optimizing a chemical reaction requires detailed knowledge of its progress over time. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time without the need for offline sampling, providing a continuous stream of data on reactant consumption, product formation, and the appearance of any transient intermediates. youtube.comyoutube.com

In situ Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful technique where an infrared probe is inserted directly into the reaction vessel. nih.govnih.gov By monitoring characteristic vibrational frequencies, FTIR can track the concentration of key functional groups. For the synthesis of Heptane, 1-ethoxy- from its corresponding alcohols, one could monitor the disappearance of the broad O-H stretch of the alcohol reactants and the simultaneous appearance of the distinct C-O-C ether stretch of the product. youtube.com This provides invaluable data on reaction kinetics, helps identify the reaction endpoint precisely, and can reveal the presence of unexpected byproducts. youtube.comnih.gov

In situ Raman Spectroscopy: Raman spectroscopy is another vibrational technique that serves as an excellent complement to FTIR. acs.orgspectroscopyonline.com It is particularly sensitive to non-polar bonds and is less affected by water, making it suitable for a wide range of solvent systems. youtube.com A Raman probe can provide a unique molecular fingerprint of the reaction mixture, allowing for quantitative analysis of reactants and products, which is crucial for process control in both batch and flow chemistry settings. acs.orgspectroscopyonline.comyoutube.com

Table 3: Comparison of In Situ Spectroscopic Monitoring Techniques

Technique Principle Strengths Application to Ether Synthesis
***In situ* FTIR** Infrared Absorption Excellent for monitoring polar functional groups, provides rich kinetic data. youtube.com Tracks disappearance of alcohol O-H bands and appearance of ether C-O-C bands.
***In situ* Raman** Inelastic Light Scattering Works well in aqueous media, strong signal for non-polar bonds, minimal sample prep. spectroscopyonline.comyoutube.com Provides a complementary molecular fingerprint, useful for quantitative analysis in complex mixtures.

Synergistic Integration of Experimental and Computational Design in Chemical Research

The modern approach to chemical research increasingly involves a powerful synergy between laboratory experiments and computational modeling. Computational chemistry, particularly methods like Density Functional Theory (DFT), allows researchers to simulate reactions and predict outcomes before conducting physical experiments, saving significant time and resources. nih.govacs.org

This integrated approach impacts ether synthesis in several ways:

Elucidating Reaction Mechanisms: Computational models can map out the entire energy landscape of a reaction. nih.govacs.org For a Williamson synthesis of Heptane, 1-ethoxy-, DFT calculations can determine the energy barriers for the desired Sₙ2 pathway versus competing elimination pathways, helping to select conditions that favor ether formation. rsc.orgresearchgate.netrsc.org

Catalyst and Solvent Screening: Instead of experimentally testing dozens of catalysts or solvents, they can be first screened virtually. nih.gov Calculations can predict how a specific catalyst will interact with reactants like 1-heptanol and ethanol, guiding chemists toward the most promising candidates for laboratory synthesis.

Interpreting Experimental Data: When unexpected results occur in the lab, computational studies can provide insights into why a particular outcome was observed, leading to a deeper understanding of the underlying chemical processes. acs.orgrsc.org This feedback loop between experiment and theory accelerates the development of optimized and novel synthetic routes.

Table 4: Synergy Between Computational and Experimental Design

Computational Contribution (e.g., DFT) Experimental Action / Outcome
Calculation of reaction energy barriers for different pathways. acs.org Selection of optimal temperature and solvent to maximize product yield and selectivity. researchgate.net
Simulation of catalyst-substrate interactions. nih.gov Rational design and selection of the most effective catalyst for synthesis.
Prediction of spectroscopic signatures (IR, Raman) for intermediates. Aiding the identification of transient species from in situ monitoring data.
Modeling solvent effects on reaction rates and selectivity. rsc.org Choosing the ideal solvent system to enhance reaction performance.

Q & A

Q. What ethical considerations are critical when publishing incomplete or uncertain data on 1-ethoxyheptane’s environmental impact?

  • Methodology : Follow frameworks from academic integrity guidelines: (1) Disclose limitations in methodology (e.g., detection limits of GC-MS), (2) avoid extrapolation beyond empirical evidence, and (3) cite conflicting studies to contextualize findings. Reference EPA standards for pollutant reporting .
    留学生硕士毕业论文辅导:methodology写作技巧分析
    02:06

Tables for Key Experimental Parameters

Property Measurement Technique Conditions Reference
DensityHigh-pressure pycnometry50°C, 5 MPa, 0.1–0.5 weight fraction
ViscosityRotational viscometer25–100°C, 0.1–20 MPa
Phase EquilibriumPVT cell experiments1–20 MPa, binary mixtures
Spectral DataGC-MS/NMRNIST Standard Reference Database 69

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptane, 1-ethoxy-
Reactant of Route 2
Reactant of Route 2
Heptane, 1-ethoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.